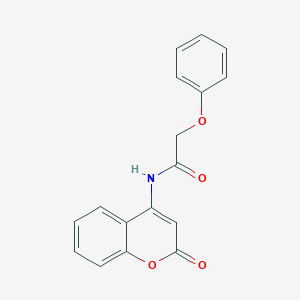![molecular formula C20H25N3O3 B252139 N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s as a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a key role in the immune response to cancer. Since then, DMXAA has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, as well as its potential as a cancer therapy.
作用機序
The exact mechanism of action of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the innate immune system. N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to induce the production of TNF-α and other cytokines, which in turn activate immune cells such as macrophages and natural killer cells. These immune cells then attack and destroy cancer cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the induction of TNF-α and other cytokines, the activation of immune cells such as macrophages and natural killer cells, and the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been shown to increase the permeability of tumor blood vessels, allowing chemotherapy drugs to penetrate the tumor more effectively.
実験室実験の利点と制限
One advantage of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models of cancer. This makes it a valuable tool for studying the biology of cancer and testing new cancer therapies. However, N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has some limitations as a research tool. For example, it has a relatively short half-life in the body, which can make it difficult to achieve consistent and reproducible results. It also has some toxicity concerns, particularly at higher doses.
将来の方向性
There are several future directions for research on N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide treatment. Finally, there is ongoing research into the combination of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide with other cancer therapies, such as checkpoint inhibitors and targeted therapies, to improve its efficacy and overcome resistance.
合成法
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 3-aminopropylpyridine to form N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide. The overall yield of this synthesis method is approximately 10%.
科学的研究の応用
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including mice, rats, and rabbits. In these studies, N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
特性
分子式 |
C20H25N3O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H25N3O3/c1-14-5-8-18(11-15(14)2)26-13-19(24)21-9-4-10-22-20(25)17-7-6-16(3)23-12-17/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,21,24)(H,22,25) |
InChIキー |
XMKIAEHJCXKTAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C)C |
溶解性 |
49.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)


![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)